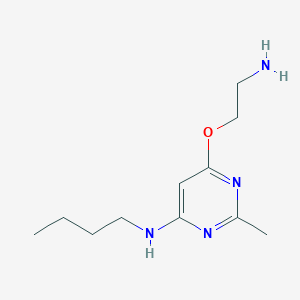

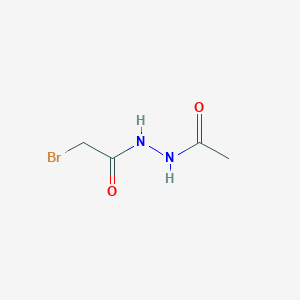

6-(2-aminoethoxy)-N-butyl-2-methylpyrimidin-4-amine

Overview

Description

2-(2-Aminoethoxy)ethanol is an organic compound with both amine and alcohol substituents . It is commonly used as a spacer/linker in the synthesis of bioconjugate materials for applications such as drug delivery and protein labeling .

Synthesis Analysis

The synthesis of 2-(2-aminoethoxy)ethanol has been described in patents and scientific literature . It is commonly used as a spacer/linker in the synthesis of bioconjugate materials .Molecular Structure Analysis

The molecular formula of 2-(2-aminoethoxy)ethanol is C4H11NO2 . Its molecular weight is 105.14 .Chemical Reactions Analysis

2-(2-aminoethoxy)ethanol is an organic compound with both amine and alcohol substituents. It neutralizes acids in exothermic reactions to form salts plus water .Physical And Chemical Properties Analysis

2-(2-aminoethoxy)ethanol is a colorless liquid with a faint fish-like odor . It is water-soluble and combustible but difficult to ignite . Its density is 1.048 g/mL at 25 °C (lit.) .Scientific Research Applications

Synthesis and Fragmentation

6-(2-aminoethoxy)-N-butyl-2-methylpyrimidin-4-amine belongs to a class of compounds that have been studied for their synthesis and chemical behavior under specific conditions. For instance, 4-aryloxy-6-methylpyrimidin-2-amines, which share a core structure with the compound , have been synthesized through reactions involving similar pyrimidinyl components. The main fragmentation pathway of these compounds under positive electrospray ionization involves the decomposition of the heterocycle, highlighting their potential for detailed structural analysis and application in various organic synthesis contexts (Erkin et al., 2015).

Redox-Activated Amines in Bond Formation

The compound's structural motif facilitates its use in redox-activated processes for forming C(sp3)–C(sp) and C(sp3)–C(sp2) bonds, utilizing metal-free photoredox catalysis. This approach leverages primary amine derivatives for alkylating agents in synthesis, showcasing the versatility of pyrimidine-based amines in constructing complex molecular architectures under mild conditions, with broad substrate scopes and high chemoselectivity (Ociepa et al., 2018).

Histamine H4 Receptor Ligands

2-Aminopyrimidines, closely related to the chemical structure of interest, have been synthesized as ligands for the histamine H4 receptor, demonstrating significant in vitro potency and activity in anti-inflammatory and pain models. This research underscores the potential of pyrimidine derivatives in therapeutic applications, particularly in addressing inflammation and pain through modulation of the H4 receptor (Altenbach et al., 2008).

Antihypertensive Activity

Research on 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives, which share a structural resemblance, revealed their efficacy in gradually and sustainably lowering blood pressure to normotensive levels in animal models. This highlights the potential of structurally similar compounds in the development of new antihypertensive drugs (Bennett et al., 1981).

Safety And Hazards

properties

IUPAC Name |

6-(2-aminoethoxy)-N-butyl-2-methylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N4O/c1-3-4-6-13-10-8-11(16-7-5-12)15-9(2)14-10/h8H,3-7,12H2,1-2H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQPIFYWYXQROAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=CC(=NC(=N1)C)OCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(2-aminoethoxy)-N-butyl-2-methylpyrimidin-4-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![trans-2-[(2,2,2-Trifluoroethyl)amino]cyclobutan-1-ol](/img/structure/B1492455.png)

![trans-2-[(2-Ethoxyphenyl)amino]cyclobutan-1-ol](/img/structure/B1492457.png)

![N-[(1-fluorocyclopentyl)methyl]-3,5-dimethylaniline](/img/structure/B1492459.png)

![[(1-Fluorocyclopentyl)methyl][2-(4-fluorophenyl)ethyl]amine](/img/structure/B1492460.png)

![3-[(6-Tert-butylpyrimidin-4-yl)amino]propanoic acid](/img/structure/B1492461.png)

amine](/img/structure/B1492468.png)

![2-Chloro-4-piperidin-1-ylthieno[3,2-d]pyrimidine](/img/structure/B1492471.png)

![3-Hydroxyimino-1-(4-methoxyphenyl)-2-[(4-methoxyphenyl)hydrazinylidene]propan-1-one](/img/structure/B1492476.png)

![Ethyl[(1-fluorocyclopentyl)methyl]amine](/img/structure/B1492477.png)